![molecular formula C23H26N4O3S B3018901 5-((2-(3,4-dihydroquinolin-1(2H)-yl)-2-oxoethyl)thio)-1,3-dimethyl-6-propylpyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione CAS No. 899747-85-4](/img/structure/B3018901.png)
5-((2-(3,4-dihydroquinolin-1(2H)-yl)-2-oxoethyl)thio)-1,3-dimethyl-6-propylpyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-((2-(3,4-dihydroquinolin-1(2H)-yl)-2-oxoethyl)thio)-1,3-dimethyl-6-propylpyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione is a useful research compound. Its molecular formula is C23H26N4O3S and its molecular weight is 438.55. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
科学的研究の応用
Antibacterial and Antimicrobial Activities
- Bacterial Dihydrofolate Reductase Inhibition : Certain pyrimidines, similar in structure to the compound , show high inhibition of Escherichia coli dihydrofolate reductase, indicating potential as antibacterial agents. These compounds also exhibit selectivity for bacterial enzymes over human ones, suggesting their use in targeted therapies (Johnson et al., 1989).
- Antimicrobial Agents Synthesis : Novel compounds synthesized using derivatives of visnagenone and khellinone showed promising results as antimicrobial agents, with some showing high cyclooxygenase-2 (COX-2) inhibition, suggesting their potential in treating inflammation and pain (Abu‐Hashem et al., 2020).
Antiviral and Antifungal Applications
- Antiviral Activity : Imide derivatives of certain compounds exhibited significant antiviral action against herpes simplex virus type 2 (HSV-2), showing more potent effects than some existing antiviral drugs (Gancedo et al., 2005).
- Antifungal and Broad-spectrum Antimicrobial Activity : Several newly synthesized compounds, including thiazolidin-4-ones and pyrimidine derivatives, displayed broad-spectrum antimicrobial activity, including against fungal strains, indicating their potential as antifungal agents (Desai et al., 2013).
Anticancer Potential
- Anti-Prostate Cancer Agents : Certain pyrazoloquinazolinones and pyrimidocarbazole derivatives have been evaluated as potential anti-prostate cancer agents. They have also been tested as inhibitors of Pim-1 kinase, a protein involved in cancer progression (Mohareb et al., 2017).
Cardiovascular Effects
- α1-Adrenoceptor Antagonistic Activity : Some pyrimidines, including compounds structurally related to the query compound, have shown α1-adrenoreceptor antagonistic activity, suggesting potential applications in treating conditions like hypertension (Chhabria et al., 2002).
Chemical Synthesis and Environmental Impact
- Microwave-Assisted Synthesis : The use of microwave-assisted synthesis for producing spiro derivatives of pyrido[4,3-d]pyrimidine showed improved yields, reduced reaction times, and less environmental impact, indicating an efficient method for synthesizing such compounds (Faty et al., 2015).
作用機序
- Antioomycete Activity : The compound exhibits potent antioomycete activity against the phytopathogen Pythium recalcitrans. In vitro studies revealed an EC{50}~ value of 14 μM, surpassing that of the commercial fungicide hymexazol (37.7 μM) .
- Mode of Action : The disruption of biological membrane systems in P. recalcitrans is suggested as the mode of action. This conclusion is based on physiological, biochemical, ultrastructural, and lipidomics analyses .
特性
IUPAC Name |
5-[2-(3,4-dihydro-2H-quinolin-1-yl)-2-oxoethyl]sulfanyl-1,3-dimethyl-6-propylpyrido[2,3-d]pyrimidine-2,4-dione |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H26N4O3S/c1-4-8-16-13-24-21-19(22(29)26(3)23(30)25(21)2)20(16)31-14-18(28)27-12-7-10-15-9-5-6-11-17(15)27/h5-6,9,11,13H,4,7-8,10,12,14H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ICLXMMPNLIJRBJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC1=CN=C2C(=C1SCC(=O)N3CCCC4=CC=CC=C43)C(=O)N(C(=O)N2C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H26N4O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
438.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


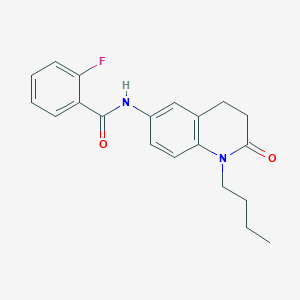
![(E)-3-[6-(4-methylphenyl)imidazo[2,1-b][1,3]thiazol-5-yl]-2-methylsulfonylprop-2-enenitrile](/img/structure/B3018823.png)
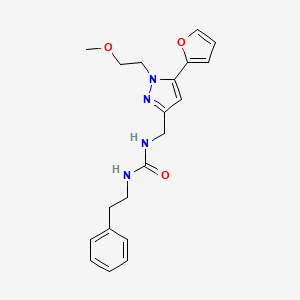
![N-(4-chlorophenyl)-3-[(3-methyl-4-oxo-2,3,4,5-tetrahydro-1,5-benzothiazepin-7-yl)sulfonyl]propanamide](/img/structure/B3018827.png)

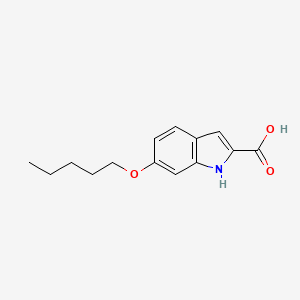
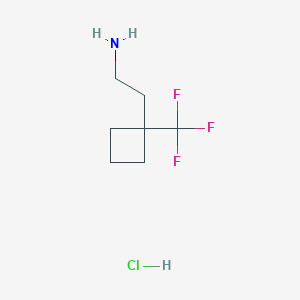
![(3-Cyclobutyl-1-bicyclo[1.1.1]pentanyl)methanol](/img/structure/B3018832.png)
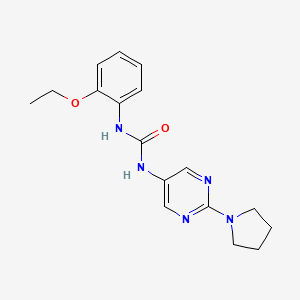
![4-Cyclopropyl-6-[(1,1,1-trifluoropropan-2-yl)oxy]pyrimidine](/img/structure/B3018837.png)
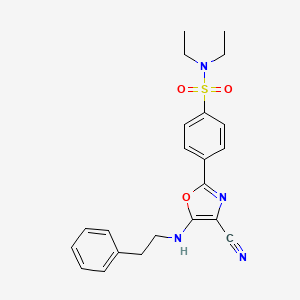
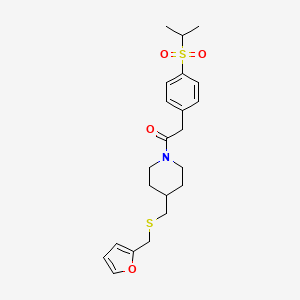
![1-(2-ethoxyethyl)-4-(4-methoxyphenyl)-4,7-dihydrofuro[3,4-d]pyrimidine-2,5(1H,3H)-dione](/img/structure/B3018841.png)